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Compound of Interest

Compound Name: 1-Bromo-2-methylbut-3-en-2-ol

Cat. No.: B042723 Get Quote

In-Depth Technical Guide: 1-Bromo-2-methylbut-
3-en-2-ol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and reactive

properties of 1-Bromo-2-methylbut-3-en-2-ol (CAS Number: 36219-40-6), a versatile building

block in organic synthesis.

Core Compound Properties
1-Bromo-2-methylbut-3-en-2-ol, also known as isoprene bromohydrin, is a halogenated

tertiary alcohol with the molecular formula C₅H₉BrO.[1] Its structure incorporates a vinyl group,

a tertiary alcohol, and a primary alkyl bromide, bestowing it with a unique reactivity profile for

various chemical transformations.

Table 1: Physical and Chemical Properties of 1-Bromo-2-methylbut-3-en-2-ol
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Property Value Source

Molecular Formula C₅H₉BrO [1]

Molecular Weight 165.03 g/mol [1]

CAS Number 36219-40-6 [1]

IUPAC Name 1-bromo-2-methylbut-3-en-2-ol [1]

Synonyms
Isoprene bromohydrin, 1-

Bromo-2-methyl-3-buten-2-ol
[1]

XLogP3 (Computed) 1.2 [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
1 [2]

Rotatable Bond Count 2 [2]

Topological Polar Surface Area 20.2 Å² [2]

Synthesis and Purification
The primary synthesis of 1-Bromo-2-methylbut-3-en-2-ol is achieved through the electrophilic

addition of a bromine and a hydroxyl group to isoprene. A common and high-yielding method

involves the use of N-bromosuccinimide (NBS) in an aqueous medium.

Experimental Protocol: Synthesis via Halohydrin
Formation
A detailed experimental protocol for the synthesis of 1-Bromo-2-methylbut-3-en-2-ol is
outlined below.

Workflow for the Synthesis of 1-Bromo-2-methylbut-3-en-2-ol
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Synthesis Workflow

Isoprene
N-Bromosuccinimide (NBS)

Water (H₂O)

Reaction Mixture
(Stirring at controlled temperature)

1. Mix reagents

Aqueous Workup
(e.g., extraction with an organic solvent)

2. Quench and extract

Purification
(Fractional distillation or Flash column chromatography)

3. Isolate crude product

1-Bromo-2-methylbut-3-en-2-ol

4. Obtain pure product

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 1-Bromo-2-methylbut-3-en-2-ol.

Detailed Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-

bromosuccinimide in water.

Addition of Isoprene: Cool the solution in an ice bath and add isoprene dropwise while

stirring vigorously. The reaction is exothermic and the temperature should be maintained

between 0 and 5 °C.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC).

Work-up: Once the reaction is complete, quench the reaction mixture with a saturated

aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic

solvent (e.g., diethyl ether or dichloromethane).

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure. The crude product can then be purified by fractional

distillation under reduced pressure or by flash column chromatography on silica gel.[3]

Chemical Reactivity and Mechanisms
The presence of multiple functional groups in 1-Bromo-2-methylbut-3-en-2-ol dictates its

chemical reactivity. It can participate in substitution, oxidation, and reduction reactions.[2][3]

Substitution Reactions
The primary bromide is a good leaving group, making the C1 position susceptible to

nucleophilic attack. The tertiary alcohol can be protonated by an acid to form a good leaving

group (water), leading to the formation of a resonance-stabilized allylic carbocation.[3] This

intermediate can then be attacked by nucleophiles at either the tertiary (C2) or the primary (C4)

position, potentially leading to a mixture of products. The reaction can proceed through an

S(_N)1 or S(_N)2' mechanism depending on the reaction conditions.

Proposed S(_N)1 Reaction Mechanism with HBr
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SN1 Reaction Mechanism

1-Bromo-2-methylbut-3-en-2-ol

Protonation of -OH group
(+ H⁺)

Loss of H₂O

Resonance-stabilized
allylic carbocation

Attack by Br⁻ at C2
(3-Bromo-3-methylbut-1-ene)

Path A

Attack by Br⁻ at C4
(1-Bromo-3-methylbut-2-ene)

Path B

Click to download full resolution via product page

Caption: The S(_N)1 reaction pathway of 1-Bromo-2-methylbut-3-en-2-ol with an acid like

HBr.

Oxidation and Reduction
The tertiary alcohol functionality is resistant to oxidation under standard conditions. However,

the vinyl group can be subjected to oxidative cleavage. The primary bromide can be reduced to

a methyl group using appropriate reducing agents.

Spectroscopic Characterization
Characterization and confirmation of the structure of 1-Bromo-2-methylbut-3-en-2-ol are

typically performed using a combination of spectroscopic methods.[3] While specific
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experimental spectra for this compound are not readily available in public databases, the

expected spectral features are outlined below.

Table 2: Expected Spectroscopic Data for 1-Bromo-2-methylbut-3-en-2-ol

Technique Expected Features

¹H NMR

- Singlet for the methyl protons (~1.3 ppm)-

Singlet for the methylene protons adjacent to

bromine (~3.5 ppm)- Multiplets for the vinyl

protons (~5.0-6.0 ppm)- Broad singlet for the

hydroxyl proton (variable)

¹³C NMR

- Signal for the methyl carbon (~25 ppm)- Signal

for the methylene carbon bearing bromine (~45

ppm)- Signal for the quaternary carbon bearing

the hydroxyl group (~70 ppm)- Signals for the

vinyl carbons (~115 and ~140 ppm)

IR Spectroscopy

- Broad O-H stretch (~3400 cm⁻¹)- C-H

stretches (aliphatic and vinylic) (~2900-3100

cm⁻¹)- C=C stretch (~1640 cm⁻¹)- C-O stretch

(~1150 cm⁻¹)- C-Br stretch (~600 cm⁻¹)

Mass Spectrometry

- Molecular ion peak (M⁺) and M+2 peak with

approximately equal intensity, characteristic of a

bromine-containing compound.- Fragmentation

pattern corresponding to the loss of water,

bromine, and other small fragments.

Applications in Research and Development
1-Bromo-2-methylbut-3-en-2-ol serves as a valuable intermediate in the synthesis of more

complex organic molecules. Its bifunctional nature allows for sequential or one-pot multi-

component reactions. It has been utilized in the synthesis of novel retinoid analogs and other

biologically active compounds.[4] The presence of the allylic bromine facilitates regioselective

reactions, making it a useful tool for medicinal chemists and synthetic organic chemists.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Bromo-2-methylbut-3-en-2-ol | C5H9BrO | CID 551234 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 2-Bromo-3-methylbut-3-en-1-ol | 99806-26-5 | Benchchem [benchchem.com]

3. 1-Bromo-2-methylbut-3-en-2-ol | 36219-40-6 | Benchchem [benchchem.com]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Physical and chemical properties of 1-Bromo-2-
methylbut-3-en-2-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042723#physical-and-chemical-properties-of-1-
bromo-2-methylbut-3-en-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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